molecular formula C10H9ClN2O B2759856 3-chloro-N-(2-cyanophenyl)propanamide CAS No. 401641-37-0

3-chloro-N-(2-cyanophenyl)propanamide

Cat. No. B2759856
M. Wt: 208.65
InChI Key: POIJQLFEUWZNHB-UHFFFAOYSA-N
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Description

“3-chloro-N-(2-cyanophenyl)propanamide” is a chemical compound with the molecular formula C10H9ClN2O and a molecular weight of 208.65 . It is used in scientific research .


Molecular Structure Analysis

The InChI code for “3-chloro-N-(2-cyanophenyl)propanamide” is 1S/C10H9ClN2O/c11-6-5-10(14)13-9-4-2-1-3-8(9)7-12/h1-4H,5-6H2,(H,13,14) . This code provides a specific representation of the molecule’s structure.

Scientific Research Applications

Asymmetric Synthesis Applications

The compound has been explored in asymmetric synthesis, where Saccharomyces cerevisiae reductase was used to achieve high enantioselectivity in the synthesis of (S)-3-chloro-1-phenyl-1-propanol, an important chiral intermediate for antidepressant drugs. This process involves microbial reductases and demonstrates significant potential in chiral drug synthesis (Choi et al., 2010).

Catalytic Applications

Rhodium-catalyzed cyanation of C(sp^2)-H bonds in alkenes using environmentally benign reagents highlights the utility of similar compounds in organic synthesis. This methodology enables the synthesis of diverse substituted acrylonitriles, showcasing the compound's role in facilitating complex chemical reactions (Chaitanya & Anbarasan, 2015).

Spectroscopic Study and Structural Analysis

Spectroscopic studies have been conducted on N-monosubstituted propanamides to investigate their conformations, providing valuable information on the molecular structure and characteristics essential for various applications in chemistry and material science (Antonović et al., 1997).

Mechanofluorochromic Properties

Research into 3-aryl-2-cyano acrylamide derivatives, which are structurally related to 3-chloro-N-(2-cyanophenyl)propanamide, demonstrated different optical properties due to distinct stacking modes. These findings are crucial for the development of new materials with specific optical characteristics (Song et al., 2015).

Pharmaceutical Formulations

Flutamide, a compound used in prostate cancer treatment and chemically known as 2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide, highlights the relevance of closely related chemical structures in developing therapeutic agents. Studies on its determination in pharmaceutical formulations underscore the importance of analytical chemistry in drug development and quality control (Rangappa et al., 2000).

properties

IUPAC Name

3-chloro-N-(2-cyanophenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O/c11-6-5-10(14)13-9-4-2-1-3-8(9)7-12/h1-4H,5-6H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POIJQLFEUWZNHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)NC(=O)CCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(2-cyanophenyl)propanamide

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